Fipronil sulfone

Catalog No.
S528016
CAS No.
120068-36-2
M.F
C12H4Cl2F6N4O2S
M. Wt
453.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fipronil sulfone

CAS Number

120068-36-2

Product Name

Fipronil sulfone

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile

Molecular Formula

C12H4Cl2F6N4O2S

Molecular Weight

453.1 g/mol

InChI

InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2

InChI Key

LGHZJDKSVUTELU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

fipronil sulfone, fipronil sulphone

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F

Description

The exact mass of the compound Fipronil sulfone is 451.9336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Insecticides -> Pyrazole insecticides -> Phenylpyrazole insecticides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Fipronil sulfone is a metabolite of fipronil, a widely used insecticide belonging to the phenylpyrazole class. Fipronil itself is known for its insecticidal properties by targeting the gamma-aminobutyric acid (GABA) receptor in insects [National Institutes of Health (.gov) ]. However, research on fipronil sulfone focuses on two main areas:

Biomarker for Fipronil Exposure

Since fipronil sulfone is the primary metabolite of fipronil in mammals [National Institutes of Health (.gov) ], researchers have explored its potential as a biomarker for fipronil exposure in humans and animals. Studies have shown that fipronil sulfone can be detected in the serum of rats and humans even when the parent compound, fipronil, is not present [National Institutes of Health (.gov) ]. This suggests that fipronil sulfone may be a more persistent marker of exposure compared to fipronil itself.

Fipronil sulfone is a sulfone derivative of the insecticide fipronil, primarily known for its role as a broad-spectrum insecticide. It is formed through the metabolic conversion of fipronil in various organisms, including mammals and insects. Fipronil itself is a phenylpyrazole compound that acts on the central nervous system of insects by inhibiting gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels. Fipronil sulfone retains some biological activity but is generally considered less potent than its parent compound, indicating a detoxification pathway in mammals .

Currently, there's limited information on the specific mechanism of action of fipronil sulfone. However, its parent compound, fipronil, disrupts the nervous system of insects by blocking chloride channels []. Fipronil sulfone might share a similar mode of action, requiring further research for confirmation.

  • Fipronil sulfone likely shares some of the toxicity concerns of fipronil, particularly for aquatic invertebrates []. Fipronil is highly toxic to freshwater organisms [].
  • Data on the specific toxicity of fipronil sulfone is lacking and requires further investigation.

Limitations and Future Research

Information on the specific properties and environmental impact of fipronil sulfone is limited. More research is needed to understand its:

  • Complete synthesis pathway
  • Decomposition behavior
  • Specific interactions with the environment and biological systems
  • Detailed toxicity profile

Fipronil sulfone is produced through oxidative metabolism of fipronil, primarily involving cytochrome P450 enzymes. The key reactions include:

  • Oxidation: Fipronil undergoes oxidation to form fipronil sulfone. This process can involve multiple steps and may vary based on the organism and environmental conditions.
  • Hydrolysis: In some cases, hydrolysis may also play a role in the transformation of fipronil to its sulfone form.

These reactions are significant as they influence the toxicity and environmental persistence of fipronil and its metabolites .

Fipronil sulfone exhibits biological activity primarily through its interaction with ion channels. It acts as an antagonist to GABA receptors, although with reduced potency compared to fipronil. Specifically:

  • Inhibition of Ion Channels: Fipronil sulfone inhibits both insect and mammalian GABA receptors, but its effectiveness is notably lower in mammals, with an IC50 in the micromolar range compared to nanomolar for insects .
  • Neurotoxicity: While it retains some neurotoxic effects, the reduced potency suggests that it may serve as a detoxification product in mammals, potentially leading to lower neurotoxic risks compared to fipronil itself .

  • Oxidative Reactions: Employing oxidizing agents like hydrogen peroxide or peracids to convert fipronil into fipronil sulfone.
  • Enzymatic Methods: Utilizing cytochrome P450 enzymes to mimic biological metabolism in vitro.

These methods highlight the compound's potential for study in both environmental and toxicological contexts .

Fipronil sulfone is primarily studied for its implications in:

  • Agriculture: As a metabolite of fipronil, it is relevant in assessing the environmental impact and efficacy of fipronil-based insecticides.
  • Toxicology: Understanding its biological effects helps evaluate risks associated with exposure to fipronil products.
  • Resistance Management: Investigating the metabolic pathways of fipronil and its sulfone can inform strategies for managing resistance in pest populations .

Research has shown that fipronil sulfone interacts with various biological systems:

  • GABA Receptor Studies: Electrophysiological studies indicate that while fipronil sulfone inhibits GABA receptors, it does so less effectively than fipronil. This difference is crucial for understanding the safety profile of fipronil-based insecticides when considering non-target organisms .
  • Toxicity Assessments: Comparative studies on susceptibility among different insect populations reveal that fipronil sulfone can exhibit similar toxicity levels to its parent compound under certain conditions, emphasizing its relevance in pest management strategies .

Fipronil sulfone shares similarities with several other compounds, particularly within the class of phenylpyrazoles and their metabolites. Notable similar compounds include:

Compound NameStructure TypeBiological ActivityPotency Compared to Fipronil
FipronilPhenylpyrazoleGABA receptor antagonistHigh
Fipronil sulfideSulfide derivativeGABA receptor antagonistModerate
PyriproxyfenPhenoxyphenyl etherJuvenile hormone mimicVariable
ImidaclopridNeonicotinoidNicotinic acetylcholine receptor agonistHigh

Uniqueness of Fipronil Sulfone

Fipronil sulfone's uniqueness lies in its metabolic origin from fipronil and its reduced potency on mammalian GABA receptors compared to its parent compound. This characteristic positions it as a key player in understanding metabolic detoxification pathways and evaluating risks associated with pesticide use.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Exact Mass

451.9336

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KE7T0T1PQ7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 42 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

120068-36-2

Wikipedia

Fipronil sulfone

Biological Half Life

11.22 Days

Use Classification

Transformation products
Pesticides -> Insecticides -> Pyrazole insecticides -> Phenylpyrazole insecticides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15
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7: Jinguji H, Ohtsu K, Ueda T, Goka K. Effects of short-term, sublethal fipronil and its metabolite on dragonfly feeding activity. PLoS One. 2018 Jul 11;13(7):e0200299. doi: 10.1371/journal.pone.0200299. eCollection 2018. PubMed PMID: 29995904; PubMed Central PMCID: PMC6040742.
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9: He SW, Zhao YG, Zhang Y, Jin MC, Zhu Y. Hydrophilicity nano-titania coating modified magnetic graphene oxide for pass-through cleanup of fipronil and its metabolites in human blood. J Chromatogr A. 2018 Jun 8;1553:16-24. doi: 10.1016/j.chroma.2018.04.019. Epub 2018 Apr 9. PubMed PMID: 29691057.
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11: Guo D, Shi Y, Li Y, Yi X, Deng X, Xiao W, Wang J, Li X, Liu H, Shen W. [Rapid screening of fipronil and its metabolites in egg and egg products by solid phase extraction-liquid chromatography-quadrupole time-of-flight mass spectrometry]. Se Pu. 2017 Dec 8;35(12):1216-1223. doi: 10.3724/SP.J.1123.2017.09026. Chinese. PubMed PMID: 29372770.
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13: Rong L, Wu X, Xu J, Dong F, Liu X, Pan X, Du P, Wei D, Zheng Y. Simultaneous determination of three pesticides and their metabolites in unprocessed foods using ultraperformance liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Feb;35(2):273-281. doi: 10.1080/19440049.2017.1398419. Epub 2017 Dec 1. PubMed PMID: 29090615.
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15: Gajendiran A, Abraham J. Biomineralisation of fipronil and its major metabolite, fipronil sulfone, by Aspergillus glaucus strain AJAG1 with enzymes studies and bioformulation. 3 Biotech. 2017 Jul;7(3):212. doi: 10.1007/s13205-017-0820-8. Epub 2017 Jul 1. PubMed PMID: 28667652; PubMed Central PMCID: PMC5493570.
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17: Vasylieva N, Barnych B, Wan D, El-Sheikh EA, Nguyen HM, Wulff H, McMahen R, Strynar M, Gee SJ, Hammock BD. Hydroxy-fipronil is a new urinary biomarker of exposure to fipronil. Environ Int. 2017 Jun;103:91-98. doi: 10.1016/j.envint.2017.03.012. Epub 2017 Mar 23. PubMed PMID: 28343720; PubMed Central PMCID: PMC5432128.
18: Gripp HS, Freitas JS, Almeida EA, Bisinoti MC, Moreira AB. Biochemical effects of fipronil and its metabolites on lipid peroxidation and enzymatic antioxidant defense in tadpoles (Eupemphix nattereri: Leiuperidae). Ecotoxicol Environ Saf. 2017 Feb;136:173-179. doi: 10.1016/j.ecoenv.2016.10.027. Epub 2016 Nov 18. PubMed PMID: 27870966.
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